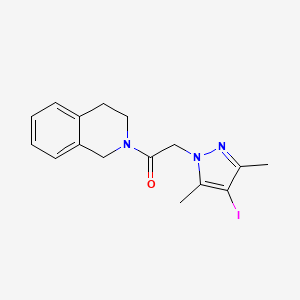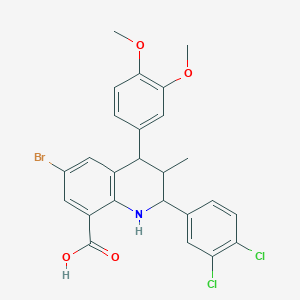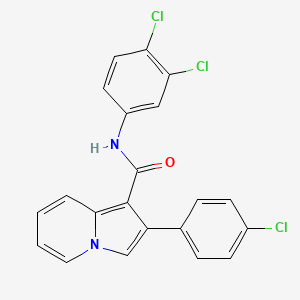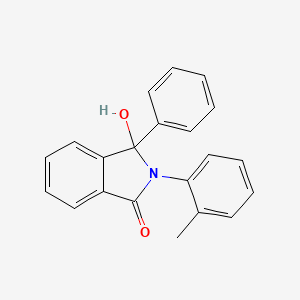
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a unique combination of isoquinoline and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with 4-iodo-3,5-dimethyl-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparaison Avec Des Composés Similaires
- 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
- 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Comparison: Compared to its analogs, 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets .
Propriétés
Formule moléculaire |
C16H18IN3O |
|---|---|
Poids moléculaire |
395.24 g/mol |
Nom IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C16H18IN3O/c1-11-16(17)12(2)20(18-11)10-15(21)19-8-7-13-5-3-4-6-14(13)9-19/h3-6H,7-10H2,1-2H3 |
Clé InChI |
UZYWITKBIKTAEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-oxo-2-phenyl-1,2,4-triazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11063437.png)



![3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid](/img/structure/B11063473.png)
![Cyclohexane-1,3-dione, 2-[[(1H-benzoimidazol-2-ylmethyl)amino]methylene]-](/img/structure/B11063479.png)

![3-[2-(1,3-Thiazol-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11063489.png)
![3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11063490.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11063498.png)

![4-(4-nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11063516.png)


